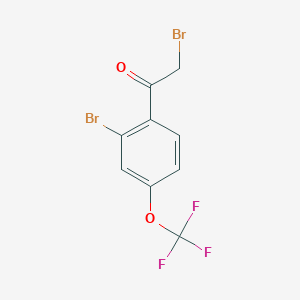

2-Bromo-1-(2-bromo-4-(trifluoromethoxy)phenyl)ethanone

描述

属性

IUPAC Name |

2-bromo-1-[2-bromo-4-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2F3O2/c10-4-8(15)6-2-1-5(3-7(6)11)16-9(12,13)14/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRNUCRAAQLIKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Br)C(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Directed Bromination of 4-(Trifluoromethoxy)benzoic Acid

The synthesis begins with brominating 4-(trifluoromethoxy)benzoic acid to introduce the first bromine atom at the ortho position. Drawing from methods described in, bromination is achieved using nitric acid and silver nitrate in acetic acid. This combination facilitates electrophilic aromatic substitution, directing bromine to the ortho position relative to the carboxylic acid group.

Reaction Conditions :

-

Reactants : 4-(Trifluoromethoxy)benzoic acid, bromine, nitric acid, silver nitrate

-

Temperature : 0–25°C (ice bath to ambient)

-

Time : 2–4 hours

The resulting 2-bromo-4-(trifluoromethoxy)benzoic acid is then converted to its acyl chloride using thionyl chloride (SOCl₂) at 80°C. This intermediate reacts with N,O-dimethylhydroxylamine hydrochloride in dichloromethane to form the Weinreb amide, a critical precursor for ketone synthesis.

Grignard Reaction for Ketone Formation

The Weinreb amide undergoes nucleophilic addition with methylmagnesium bromide (MeMgBr) in anhydrous tetrahydrofuran (THF) at 0°C. This step generates 1-(2-bromo-4-(trifluoromethoxy)phenyl)ethanone with high regioselectivity and minimal byproducts.

Key Data :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Acyl chloride formation | SOCl₂ | 80°C | 95% |

| Weinreb amide synthesis | N,O-dimethylhydroxylamine | 0–25°C | 90% |

| Grignard reaction | MeMgBr in THF | 0°C → ambient | 95% |

Alpha-Bromination of 1-(2-Bromo-4-(trifluoromethoxy)phenyl)ethanone

Bromination at the Alpha Position

The ketone intermediate is subjected to alpha-bromination using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in acetic acid. This method selectively brominates the methyl group adjacent to the carbonyl, avoiding over-bromination or ring substitution.

Optimized Conditions :

-

Reactants : 1-(2-Bromo-4-(trifluoromethoxy)phenyl)ethanone, 47% HBr, 50% H₂O₂

-

Molar Ratio : 1:1.2 (ketone:HBr)

-

Temperature : 25°C

-

Time : 12 hours

-

Yield : 85–90%

Mechanistic Insight :

The reaction proceeds via enol intermediate formation, where HBr generates a bromonium ion that reacts with the enol to install the alpha-bromine. Hydrogen peroxide acts as an oxidant, regenerating HBr and driving the reaction to completion.

Alternative Pathway: One-Pot Tandem Bromination

Simultaneous Aromatic and Alpha-Bromination

A modified approach combines aromatic and alpha-bromination in a single pot, reducing purification steps. Starting with 1-(4-(trifluoromethoxy)phenyl)ethanone, bromine is introduced sequentially:

-

Aromatic Bromination : Using FeBr₃ as a Lewis catalyst, bromine is directed to the ortho position.

-

Alpha-Bromination : Excess bromine in acetic acid targets the ketone’s alpha position.

Challenges :

-

Regioselectivity : Competing para-bromination on the aromatic ring may occur, requiring careful stoichiometric control.

-

Byproducts : Di-brominated byproducts necessitate column chromatography for purification.

Performance Metrics :

| Parameter | Value |

|---|---|

| Overall Yield | 70–75% |

| Purity (HPLC) | ≥98% |

Comparative Analysis of Methods

Efficiency and Scalability

化学反应分析

Types of Reactions

2-Bromo-1-(2-bromo-4-(trifluoromethoxy)phenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce carboxylic acids.

科学研究应用

2-Bromo-1-(2-bromo-4-(trifluoromethoxy)phenyl)ethanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism by which 2-Bromo-1-(2-bromo-4-(trifluoromethoxy)phenyl)ethanone exerts its effects involves interactions with various molecular targets. The bromine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate enzymatic activities or disrupt cellular processes, leading to the observed biological effects .

相似化合物的比较

Structural Analogs and Substituent Effects

Key analogs and their substituent-driven differences are summarized below:

Key Observations :

- Electron-withdrawing groups (e.g., -Br, -OCF₃) reduce electron density on the aromatic ring, slowing electrophilic substitutions but enhancing stability toward oxidation.

- Electron-donating groups (e.g., -OCH₃, -OH) increase reactivity in condensations and nucleophilic reactions .

- The trifluoromethoxy group (-OCF₃) in the target compound offers superior metabolic stability and lipophilicity compared to -OCH₃ or -OH, making it favorable for drug design .

Trends :

Physical Properties and Crystallography

Comparative data on melting points and crystallographic features:

生物活性

2-Bromo-1-(2-bromo-4-(trifluoromethoxy)phenyl)ethanone is a halogenated organic compound that has garnered attention for its potential biological activities. The compound, with a molecular formula of C₉H₅Br₂F₃O₂ and a molecular weight of 361.94 g/mol, is characterized by the presence of bromine and trifluoromethoxy groups, which may influence its pharmacological properties.

- Molecular Formula : C₉H₅Br₂F₃O₂

- Molecular Weight : 361.94 g/mol

- CAS Number : 2169339-89-1

- Structural Representation :

Biological Activity Overview

Research into the biological activity of this compound suggests several potential mechanisms of action, particularly in the context of anticancer properties. The compound has been studied for its effects on various cancer cell lines, demonstrating cytotoxicity and inhibition of cell proliferation.

In Vitro Studies

In vitro studies have shown that compounds similar to this compound exhibit significant anticancer activity. For example, related compounds have been evaluated using the MTT assay across different cancer cell lines such as HeLa (cervical cancer), Jurkat (T-cell leukemia), and MCF-7 (breast cancer).

| Cell Line | IC50 (µM) | Treatment Duration (h) |

|---|---|---|

| Jurkat | 4.64 ± 0.08 | 48 |

| HeLa | 9.22 ± 0.17 | 72 |

| MCF-7 | 8.47 ± 0.18 | 72 |

These findings indicate that the compound can induce apoptosis and inhibit cell cycle progression, particularly in the sub-G1 phase, suggesting a mechanism involving apoptosis induction.

The mechanism through which these compounds exert their effects appears to involve:

- Cell Cycle Arrest : Flow cytometry analysis showed significant alterations in cell cycle distribution upon treatment with the compound.

- Apoptosis Induction : Increased sub-G1 population indicates apoptosis activation.

Case Studies

A recent study investigated the anticancer potential of structurally similar compounds, providing insights into their biological activities:

-

Study on Anticancer Properties :

- Objective : Evaluate cytotoxic effects on cancer cell lines.

- Methodology : MTT assay followed by flow cytometry for cell cycle analysis.

- Results : Significant cytotoxicity was observed, with IC50 values indicating effective growth inhibition across multiple cell lines.

-

Docking Studies :

- Molecular docking studies revealed promising interactions with matrix metalloproteinases (MMPs), suggesting potential roles in inhibiting tumor metastasis.

常见问题

Q. What are the standard synthetic routes for preparing 2-bromo-1-(2-bromo-4-(trifluoromethoxy)phenyl)ethanone?

The synthesis typically involves sequential bromination and functional group introduction. For example:

- Step 1 : Bromination of a precursor like 1-(4-(trifluoromethoxy)phenyl)ethanone using bromine (Br₂) in the presence of a catalyst (e.g., FeBr₃ or AlBr₃) under controlled temperatures (0–25°C) to achieve regioselectivity at the phenyl ring .

- Step 2 : Secondary bromination at the α-position of the ketone using HBr or N-bromosuccinimide (NBS) in a polar solvent (e.g., DCM) .

Methodological Note : Monitor reaction progress via TLC or GC-MS to avoid over-bromination.

Q. How is this compound characterized structurally in academic research?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity.

- Mass Spectrometry (HRMS) : For molecular weight validation.

- X-ray Crystallography : SHELX software is widely used to resolve crystal structures, particularly for confirming stereochemistry and intermolecular interactions .

Best Practice : Cross-validate results with multiple techniques to address spectral ambiguities (e.g., overlapping signals in crowded aromatic regions) .

Q. What are the common reactions involving this compound?

- Nucleophilic Substitution : The α-bromo ketone reacts with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) to form substituted derivatives .

- Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, useful in prodrug synthesis .

- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids, facilitated by Pd catalysts, to diversify the phenyl ring .

Advanced Research Questions

Q. How do the bromine and trifluoromethoxy groups influence reactivity and regioselectivity?

- Bromine : Enhances electrophilicity at the α-position, favoring nucleophilic attacks. The para-bromo on the phenyl ring directs further substitutions meta due to steric and electronic effects .

- Trifluoromethoxy (-OCF₃) : A strong electron-withdrawing group that deactivates the ring, reducing unwanted side reactions (e.g., polymerization) during synthesis .

Data Contradiction Alert : Conflicting reports on bromination regioselectivity may arise from solvent polarity or catalyst choice. Resolve via DFT calculations or kinetic studies .

Q. What safety protocols are critical when handling this compound?

- Protective Equipment : Use respirators, chemical-resistant gloves, and self-contained breathing apparatus (SCBA) during synthesis to avoid inhalation of toxic fumes .

- Spill Management : Neutralize spills with inert adsorbents (vermiculite) and avoid drainage discharge. Ventilate areas to prevent vapor accumulation .

Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. X-ray)?

- Case Example : Discrepancies in substituent positions between NMR (solution state) and X-ray (solid state) may arise from dynamic effects or crystal packing.

- Resolution : Use variable-temperature NMR or computational modeling (e.g., Gaussian) to simulate conformers .

Q. What are its applications in medicinal chemistry research?

- Enzyme Inhibition : The trifluoromethoxy group enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .

- Anticancer Studies : Acts as a precursor for prodrugs activated by cellular reductases .

Methodological Tip : Pair with in vitro assays (e.g., IC₅₀ determination) to validate biological activity .

Q. What challenges arise in crystallographic refinement of this compound?

- Disorder Management : The bulky trifluoromethoxy group may cause rotational disorder in crystals. Use SHELXL’s PART instruction to model partial occupancy .

- Twinned Data : SHELXD is recommended for structure solution in cases of pseudo-merohedral twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。